molecular formula C13H25N B2478614 1,3-Dicyclopentylpropan-2-amine CAS No. 1602013-27-3

1,3-Dicyclopentylpropan-2-amine

Cat. No. B2478614
CAS RN: 1602013-27-3
M. Wt: 195.35
InChI Key: FZQMMVLZVFNSGS-UHFFFAOYSA-N
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Description

1,3-Dicyclopentylpropan-2-amine is a type of amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .


Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines is reported .


Molecular Structure Analysis

The molecular structure of amines, including 1,3-Dicyclopentylpropan-2-amine, is derived from ammonia, with one, two, or all three hydrogen atoms replaced by hydrocarbon groups . The classification of amines as primary, secondary, or tertiary is determined by the number of carbon atoms bonded directly to the nitrogen atom .


Chemical Reactions Analysis

The hydrogens attached to an amine show up at 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .

Scientific Research Applications

Photochemical Production of 1-Aminonorbornanes

A study by Staveness et al. (2019) explored the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes. This method aligns with modern drug discovery trends towards sp3-rich motifs, offering diverse substitution patterns and functional group tolerance for further derivatization. The metabolic stability of selected morpholine-based 1-aminonorbornanes showed low oxidative processing and no reactive metabolite formation, suggesting potential as bioisosteres. The process, involving a commercially-available photocatalyst and a simple salt, promises scalability for industrial applications (Staveness et al., 2019).

Corrosion Inhibition in Carbon Steel

Research by Gao, Liang, and Wang (2007) demonstrated the synthesis of tertiary amines like 1,3-di-morpholin-4-yl-propan-2-ol and their application as corrosion inhibitors for carbon steel. These compounds formed protective layers on metal surfaces, acting as anodic inhibitors. The study highlighted their efficiency in different concentrations and the adherence to the Langmuir isotherm model in adsorption on carbon steel surfaces (Gao et al., 2007).

Lewis Acid-Catalyzed Ring-Opening of Cyclopropanes

Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, maintaining enantiomeric purity and demonstrating its potential in developing complex molecular structures (Lifchits & Charette, 2008).

Kinetics and Mechanism of Aminolysis of Thiocarbonates

Castro, Aliaga, and Santos (2005) conducted a kinetic study of the reactions of secondary alicyclic amines with S-methyl thiocarbonates. The study provided insights into the reaction mechanisms and the influence of amine structure on the reaction rate, suggesting applications in synthetic organic chemistry (Castro et al., 2005).

Propargylation of Arenes

Lee et al. (2008) explored the AuCl3-catalyzed propargylation of arenes with N-tosylpropargyl amine for synthesizing 1,3-diarylpropynes. This method provided a new approach for the formation of these compounds under mild conditions, showcasing the versatility of tertiary amines in organic synthesis (Lee et al., 2008).

Future Directions

In the future, strategies can be employed for the practical and reproducible quantitative analysis of primary amines in biological systems, including those related to neurological disorders and disease states . Synthetic chemistry, including the synthesis of amines, has a promising future with many challenges and opportunities .

properties

IUPAC Name

1,3-dicyclopentylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c14-13(9-11-5-1-2-6-11)10-12-7-3-4-8-12/h11-13H,1-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMMVLZVFNSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclopentylpropan-2-amine

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